5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
Description
Historical Development and Research Evolution
The investigation of pyrrolo[1,2-c]thiazoles dates to the mid-20th century, with early synthetic efforts focused on constructing fused heterocyclic systems for pharmacological screening. Initial methodologies relied on cyclocondensation reactions between benzothiazoles and α-haloketones, often employing Lewis acids like aluminum chloride to facilitate ring closure. For instance, Tverdokhlebov’s seminal review (1940–2005) cataloged the evolution of pyrrolothiazole synthesis, highlighting the condensation of benzothiazole with acyl chlorides followed by trimethylsilyl cyanide to yield 2,3-bis(hydroxymethyl)benzo[d]pyrrolo[2,1-b]thiazoles. These early efforts laid the groundwork for derivatization strategies, including the introduction of dicarboxylic acid groups at the 6,7-positions, a structural feature critical to the solubility and bioactivity of later compounds like 5-(4-methylphenyl)-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid.
The 21st century saw advancements in catalytic systems, such as palladium-mediated coupling reactions, enabling precise functionalization of the pyrrolothiazole core. For example, the synthesis of methylthiopyrimidinyl derivatives via palladium acetate and cesium carbonate-mediated cross-coupling demonstrated the feasibility of introducing aryl and heteroaryl substituents at the C-5 position. Concurrently, the development of one-pot multicomponent reactions, including graphene oxide-catalyzed 1,3-dipolar cycloadditions, streamlined access to spiro-pyrrolothiazole architectures. These innovations expanded the structural diversity of pyrrolothiazoles, paving the way for targeted derivatives like the 4-methylphenyl-substituted dicarboxylic acid analog.
Significance in Fused Heterocyclic Chemistry
Pyrrolo[1,2-c]thiazoles occupy a unique niche in fused heterocyclic chemistry due to their electronic and steric properties. The fusion of a pyrrole ring with a thiazole moiety creates a π-conjugated system that enhances intermolecular interactions, making these compounds suitable for applications in materials science and drug design. The sulfur atom in the thiazole ring contributes to electron-deficient characteristics, while the pyrrole nitrogen enables hydrogen bonding and coordination with metal ions. This duality is exemplified in 5-(4-methylphenyl)-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, where the dicarboxylic acid groups augment water solubility and metal-chelation capacity, broadening its utility in catalysis and biomolecular recognition.
The structural rigidity imposed by the fused rings also confers metabolic stability, a trait exploited in medicinal chemistry. For instance, benzo[d]pyrrolo[2,1-b]thiazoles exhibit antitumor activity by intercalating DNA or inhibiting kinase pathways. Similarly, tricyclic pyrrolothiazoles have been optimized as correctors of mutant CFTR proteins in cystic fibrosis therapy, leveraging their constrained geometry to bind hydrophobic pockets in misfolded proteins. The 4-methylphenyl group in the title compound likely enhances lipophilicity, facilitating membrane permeability, while the dicarboxylic acid moiety promotes ionic interactions with polar residues in biological targets.
Current Research Landscape Overview
Recent studies have focused on refining synthetic protocols and expanding the pharmacological repertoire of pyrrolothiazoles. Graphene oxide (GO) has emerged as a sustainable catalyst for constructing spiro-pyrrolothiazole systems, achieving yields of 75–90% with minimal catalyst loading (0.05 wt%). This method avoids chromatographic purification, aligning with green chemistry principles. Concurrently, palladium-catalyzed cross-coupling reactions remain pivotal for introducing aromatic substituents, as demonstrated in the synthesis of 5-aryl-pyrrolothiazoles bearing electron-donating or withdrawing groups.
In drug discovery, pyrrolothiazoles are being evaluated for antiviral and corrector activities. For example, 2,5-disubstituted pyrrolo[2,1-b]thiazoles showed 97–98% inhibition of Junín virus (JUNV) at 10 µM, albeit with cytotoxicity concerns. In cystic fibrosis research, tricyclic pyrrolothiazoles with pivalamide and 5-chloro-2-methoxyphenyl groups restored F508del-CFTR function by 48–54%, highlighting their potential as class 2 correctors. These findings underscore the versatility of pyrrolothiazoles, with 5-(4-methylphenyl)-1H-pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid representing a promising candidate for further optimization.
Table 1: Representative Biological Activities of Pyrrolothiazole Derivatives
*MNCC: Maximum noncytotoxic concentration.
The integration of computational modeling and high-throughput screening has accelerated the identification of structure-activity relationships (SARs). For instance, molecular docking studies reveal that the 6,7-dicarboxylic acid groups in the title compound form salt bridges with lysine residues in enzymatic active sites, suggesting utility in protease inhibition. Such insights guide the rational design of next-generation pyrrolothiazoles with enhanced potency and selectivity.
Properties
IUPAC Name |
5-(4-methylphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-8-2-4-9(5-3-8)13-12(15(19)20)11(14(17)18)10-6-21-7-16(10)13/h2-5H,6-7H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAYSKKPHVQSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666694 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of a thioamide with an appropriate α,β-unsaturated carbonyl compound under acidic conditions to form the thiazole ring. Subsequent functionalization steps introduce the pyrrole ring and the carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the electrophile or nucleophile employed.
Scientific Research Applications
5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential lead compound in drug discovery.
Medicine: Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s unique properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that are crucial for its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid with structurally related analogs, focusing on substituents, physicochemical properties, and biological relevance.
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., methyl, methoxy) enhance solubility and metabolic stability .
- Electron-withdrawing groups (e.g., bromo) improve binding to hydrophobic pockets in enzymes .
- Esterification (replacing -COOH with -COOCH₃) increases lipophilicity, favoring blood-brain barrier penetration .
Biological Relevance :
- Carboxylic acid derivatives are explored as enzyme inhibitors (e.g., kinase or protease targets) due to their ability to chelate metal ions or form hydrogen bonds .
- Brominated analogs show promise in oncology, leveraging halogen bonding for selective target engagement .
Synthetic Flexibility :
- Cycloaddition reactions allow modular substitution, enabling rapid diversification of the pyrrolo-thiazole scaffold .
Limitations and Challenges:
- Solubility: Carboxylic acid derivatives exhibit poor solubility in non-polar solvents, complicating formulation .
- Stability : Sulfone-containing analogs (e.g., 2,2-dioxide derivatives) may decompose under acidic conditions .
Biological Activity
5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid is a heterocyclic compound that exhibits significant biological activities. Its unique structural features contribute to its potential therapeutic applications, particularly in medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following chemical formula: C15H13NO4S. Its structure is characterized by a pyrrolo[1,2-c][1,3]thiazole core with two carboxylic acid groups at positions 6 and 7. The presence of a 4-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolo[1,2-c][1,3]thiazole compounds possess antimicrobial properties. For instance, certain derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
- Anticancer Potential : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines. Research has focused on its ability to induce apoptosis and inhibit cell proliferation in specific cancer types .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of several pyrrolo[1,2-c][1,3]thiazole derivatives. The results indicated that compounds with a similar structure to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Effects
In another study published in MDPI , a series of thiazole derivatives were synthesized and tested for their anti-inflammatory activity. The compound demonstrated an IC50 value of approximately 71 µg/mL against COX-2 enzyme inhibition. This suggests a promising avenue for developing anti-inflammatory therapies based on this scaffold.
Data Table of Biological Activities
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Enzyme Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases leading to apoptosis through intrinsic pathways.
Q & A
Q. Q1: What synthetic methodologies are recommended for the preparation of 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid?
Answer: The synthesis of heterocyclic compounds like this often involves multi-step reactions. A general approach includes:
Core Formation : Cyclocondensation of substituted thiazole precursors with pyrrolo intermediates under reflux conditions in ethanol or DMF .
Carboxylic Acid Functionalization : Hydrolysis of ester groups using aqueous NaOH/HCl under controlled temperature (60–80°C) to avoid side reactions .
Purification : Recrystallization from a DMF-EtOH (1:1) mixture to isolate pure dicarboxylic acid derivatives .
Key Consideration: Monitor reaction progress via TLC or HPLC to ensure intermediate stability.
Q. Q2: How can spectroscopic characterization (NMR, IR, MS) validate the structural integrity of this compound?
Answer:
- NMR : Use -NMR to confirm aromatic protons (δ 7.2–8.1 ppm for substituted phenyl groups) and pyrrolo-thiazole protons (δ 6.5–7.0 ppm). -NMR should show carboxylate carbons at δ 165–170 ppm .
- IR : Strong absorption bands at 1700–1750 cm (C=O stretching) and 2500–3300 cm (O-H carboxylic acid) .
- MS : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the fused heterocyclic system .
Advanced Research Questions
Q. Q3: How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize the geometry to assess steric effects from the 4-methylphenyl group .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or carboxylases). Validate docking poses with experimental IC values from enzyme inhibition assays .
Methodological Tip: Cross-reference computational results with experimental SAR studies to refine predictive models .
Q. Q4: What experimental design strategies optimize reaction yields while minimizing byproducts in large-scale synthesis?
Answer:
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2 factorial) to test variables like temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions .
- Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of carboxylation steps .
- Separation Technologies : Utilize membrane filtration or centrifugal partitioning chromatography (CPC) to isolate the dicarboxylic acid from unreacted intermediates .
Q. Q5: How should contradictory data (e.g., inconsistent bioactivity across assays) be analyzed for this compound?
Answer:
- Root-Cause Analysis :
- Assay Variability : Compare protocols (e.g., cell line viability vs. enzymatic activity) to identify methodological discrepancies .
- Solubility Effects : Test compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to rule out false negatives .
- Metabolite Interference : Use LC-MS to detect in situ degradation products that may inhibit or enhance activity .
- Statistical Validation : Apply ANOVA or mixed-effects models to quantify inter-experimental variability .
Specialized Methodological Considerations
Q. Q6: What are the best practices for handling air-sensitive intermediates during synthesis?
Answer:
- Schlenk Techniques : Use vacuum-nitrogen cycles to maintain inert atmospheres during carboxylation steps.
- Stabilization : Add radical inhibitors (e.g., BHT) to thiazole intermediates prone to oxidation .
- Safety Compliance : Follow protocols in the Chemical Hygiene Plan for advanced laboratories, including mandatory safety exams and PPE .
Q. Q7: How can heterogeneous catalysis improve the sustainability of synthesizing this compound?
Answer:
- Catalyst Selection : Test mesoporous silica-supported Pd or Ru catalysts for decarboxylation steps to enhance recyclability .
- Green Solvents : Replace DMF with Cyrene™ or 2-MeTHF to reduce environmental impact .
- Life-Cycle Assessment (LCA) : Quantify E-factor and atom economy to benchmark against traditional methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
